2-Acetamido-4-methylthiazole-5-sulfonyl chloride
Overview
Description
2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the empirical formula C6H7ClN2O3S2 . It is used in high-performance liquid chromatographic (HPLC) assays for acetazolamide .
Molecular Structure Analysis
The molecular structure of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is represented by the SMILES stringCC(=O)Nc1nc(C)c(s1)S(Cl)(=O)=O
. The molecular weight of this compound is 254.71 . Physical And Chemical Properties Analysis
2-Acetamido-4-methylthiazole-5-sulfonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 155.0 to 159.0 °C .Scientific Research Applications
Metabolic Studies
2-Acetamido-4-methylthiazole-5-sulfonyl chloride has been studied for its metabolic behavior in organisms. For instance, Chatfield and Hunter (1973) found that 2-Acetamido-4-chloromethylthiazole is metabolized in rats to form various metabolites including 2-acetamido-4-thiazolylmethyl mercapturic acid and 2-acetamidothiazole-4-carboxylic acid, among others (Chatfield & Hunter, 1973).
Chemical Synthesis and Characterization
In the realm of chemical synthesis, there have been significant research efforts involving 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. For example, Meakins and Willbe (1977) described the preparation and reactions of 2-amino- and 2-acetamido-4-methylthiazole-5-carbohydrazides, providing important insights into the behavior of these compounds in chemical reactions (Meakins & Willbe, 1977).
Pharmacological Studies
In pharmacological research, compounds related to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride have been analyzed for their biological properties. Rafter and Bakke (1982) investigated the biliary metabolites of the anti-inflammatory drug 2-acetamido-4-(chloromethyl)thiazole in rats, identifying the formation of various sulfur-containing conjugates (Rafter & Bakke, 1982).
Structural Analysis and Molecular Studies
Marra and Sinaÿ (1989) conducted a study on the stereoselective synthesis of 2-thioglycosides of N-acetylneuraminic acid, showcasing the application of related compounds in molecular synthesis and structural analysis (Marra & Sinaÿ, 1989).
Analytical Methods Development
Bayne, Rogers, and Crisologo (1975) developed an analytical method for the assay of acetazolamide in plasma, which is related to the chemical class of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. This method was sensitive to 25 ng/ml in plasma, representing advancements in analytical techniques for related compounds (Bayne, Rogers, & Crisologo, 1975).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include not breathing dusts or mists, keeping only in the original container, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKPRKPUCSEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220104 | |
Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-methylthiazole-5-sulfonyl chloride | |
CAS RN |
69812-29-9 | |
Record name | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69812-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069812299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69812-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Acetamido-4-methylthiazole-5-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-4-methylthiazole-5-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETAMIDO-4-METHYLTHIAZOLE-5-SULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0MP1K4TL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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